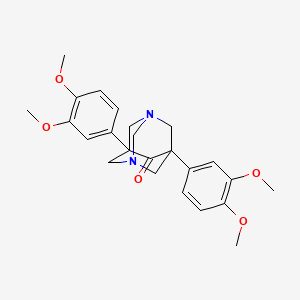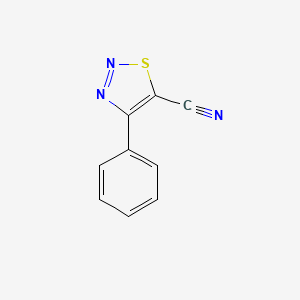
4-Phenyl-1,2,3-thiadiazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1,2,3-thiadiazole-5-carbonitrile is a heterocyclic compound that features a thiadiazole ring fused with a phenyl group and a nitrile group. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties. Thiadiazoles are often utilized in various fields, including medicinal chemistry, due to their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile typically involves the reaction of phenylthiosemicarbazide with appropriate nitrile compounds under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the reagents used
科学研究应用
4-Phenyl-1,2,3-thiadiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile involves its interaction with various molecular targets:
相似化合物的比较
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to varied biological activities.
Thiazoles: Similar in structure but contain a sulfur atom in place of one nitrogen atom in the ring.
Benzothiadiazoles: These compounds have a benzene ring fused to the thiadiazole ring, offering different chemical properties .
Uniqueness: 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile is unique due to its specific combination of a phenyl group and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
72770-70-8 |
|---|---|
分子式 |
C9H5N3S |
分子量 |
187.22 g/mol |
IUPAC 名称 |
4-phenylthiadiazole-5-carbonitrile |
InChI |
InChI=1S/C9H5N3S/c10-6-8-9(11-12-13-8)7-4-2-1-3-5-7/h1-5H |
InChI 键 |
DWVGOUYJXHXHPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


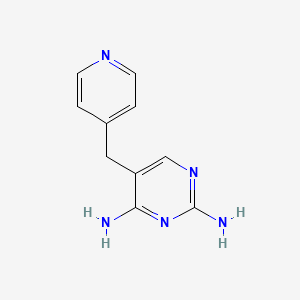
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
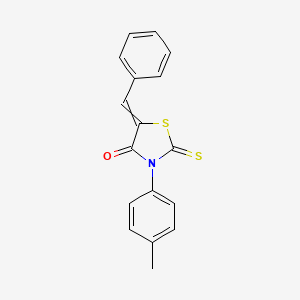
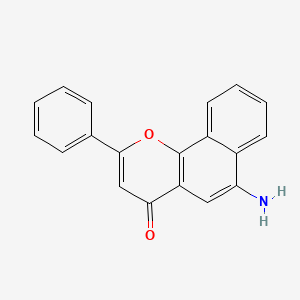
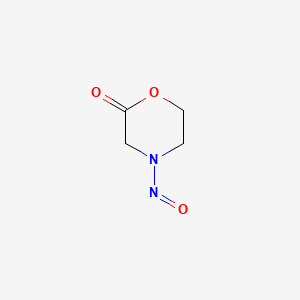

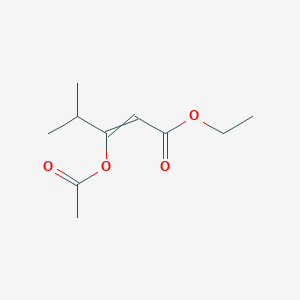
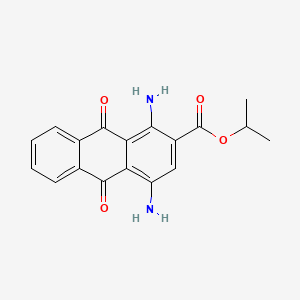
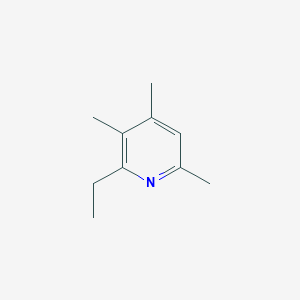
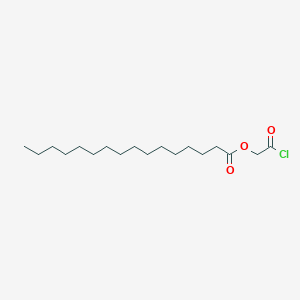
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
